what is the chemical structure of Isoguanosine Hydrate
what is the chemical structure of Isoguanosine Hydrate
An In-depth Technical Guide to the Chemical Structure of Isoguanosine Hydrate
Abstract
Isoguanosine (isoG), a naturally occurring structural isomer of guanosine, presents a fascinating case study in nucleoside chemistry, with profound implications for synthetic biology, materials science, and drug development. Its unique hydrogen bonding capabilities, arising from the transposition of the C2 carbonyl and C6 amino groups relative to guanosine, allow for the formation of novel supramolecular structures. This guide provides a comprehensive technical overview of the chemical structure of isoguanosine, with a specific focus on its hydrated form. We will delve into its synthesis, detailed structural characterization, the critical role of hydration in its crystal lattice, and its propensity for self-assembly into higher-order structures such as G-quadruplexes and pentaplexes. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of isoguanosine's molecular architecture.
Introduction: The Significance of an Isomer
Isoguanosine (also known as crotonoside or 2-hydroxyadenosine) is a purine ribonucleoside that, while not one of the canonical bases in DNA or RNA, has been isolated from natural sources like croton beans and butterfly wings.[1][2] Its core distinction from the canonical nucleoside guanosine is a seemingly minor positional swap of its exocyclic functional groups: the amino group is at the C6 position and the carbonyl group is at the C2 position.[1][3] This structural isomerization has significant consequences for its physicochemical properties, most notably its base-pairing and self-assembly behavior.[1]
The presence of water molecules within the crystal lattice, forming Isoguanosine Hydrate, further influences its structural stability and intermolecular interactions. Understanding this hydrated structure is crucial for predicting its behavior in aqueous environments and for designing novel applications, from anticancer therapeutics to advanced biomaterials.[4][5][]
Molecular Characteristics and Physicochemical Properties
Isoguanosine's unique structure dictates its physical and chemical properties. As a constitutional isomer of guanosine, it shares the same molecular formula but exhibits distinct characteristics.[3]
| Property | Value | Source |
| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one;hydrate | [][7] |
| Synonyms | Crotonoside Hydrate, 2-Hydroxyadenosine Hydrate, Isoguanine Riboside Hydrate | [1][][7] |
| Molecular Formula | C₁₀H₁₃N₅O₅ · xH₂O | [][7] |
| Molecular Weight | 283.24 g/mol (anhydrous) | [][7] |
| CAS Number | 1818-71-9 (anhydrous), 359436-55-8 (hydrate) | [][7] |
| Appearance | Off-white solid | [] |
| Solubility | Slightly soluble in DMSO and heated water | [] |
The core structural difference between isoguanosine and guanosine is visualized below. This simple transposition of functional groups fundamentally alters the hydrogen bond donor and acceptor pattern, leading to different base-pairing rules and self-assembly motifs compared to guanosine.[1]
Caption: 2D structures of Isoguanosine vs. Guanosine.
Synthesis and Purification of Isoguanosine
The reliable synthesis of high-purity isoguanosine is critical for research and development. While several methods exist, a robust and scalable approach involves the diazotization of 2,6-diaminopurine riboside.[4][5][8] This method avoids the use of harmful heavy metals and provides a good yield.[1]
Causality Behind the Experimental Choice:
The diazotization reaction is a classic and efficient method for converting an aromatic primary amine into a diazonium salt, which is an excellent leaving group and can be readily substituted. In this protocol, the amino group at the C2 position of 2,6-diaminopurine riboside is selectively converted into a hydroxyl group (via a diazonium intermediate), yielding isoguanosine. The reaction is performed at room temperature, making it convenient and accessible.[4][8]
Experimental Protocol: Synthesis via Diazotization
Materials:
-
2,6-diaminopurine riboside
-
Sodium nitrite (NaNO₂)
-
Acetic acid (AcOH)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Dissolution: Dissolve 2,6-diaminopurine riboside in a suitable volume of aqueous acetic acid.
-
Diazotization: Slowly add a solution of sodium nitrite in deionized water to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, the excess nitrous acid can be quenched, for example, with urea.
-
Purification: The crude product is purified using preparative HPLC. This step is crucial for separating the desired isoguanosine from unreacted starting material and side products.
-
Lyophilization: The fractions containing pure isoguanosine are collected and lyophilized to yield the final product as a powder.
-
Hydrate Formation: Crystallization from water or exposure to a humid atmosphere will typically lead to the formation of the stable hydrate.
Caption: Workflow for the synthesis of Isoguanosine.
Structural Elucidation: A Multi-faceted Approach
Confirming the precise chemical structure of isoguanosine and its hydrate requires a combination of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that ensures accuracy and trustworthiness.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure. Proton signals corresponding to the ribose sugar (typically between 3.4-5.9 ppm) and the purine base (7.1-8.8 ppm) are characteristic.[4] The presence and location of exchangeable protons (e.g., from the amino and imino groups) provide information on tautomeric forms and hydrogen bonding.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula (C₁₀H₁₃N₅O₅) by providing a highly accurate mass measurement.[7]
-
Infrared (IR) and UV Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy helps identify functional groups, such as C=O (carbonyl) and N-H (amino) stretches. UV spectroscopy provides information about the conjugated purine system and can be used to assess purity.[4]
-
X-Ray and Electron Diffraction: The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal diffraction techniques. Recently, microcrystal electron diffraction (MicroED) has been successfully used to resolve the single-crystal structure of isoguanosine for the first time.[4][5][8] This technique is invaluable for understanding intermolecular interactions, including π-π stacking and hydrogen bonding networks.[4][5]
The Role of Water: The Isoguanosine Hydrate Structure
The single-crystal structure of isoguanosine reveals a complex three-dimensional supramolecular network held together by π-π stacking of the purine bases and an extensive network of hydrogen bonds.[5] In the hydrated form, water molecules are integral components of this network.
Causality of Hydration: Water molecules are excellent hydrogen bond donors and acceptors. Within the crystal lattice of isoguanosine, they act as molecular bridges, connecting different isoguanosine molecules that might otherwise be too distant to interact directly. This stabilizes the overall crystal structure. The presence of water is explicitly noted in the chemical information for Isoguanosine Hydrate (CAS 359436-55-8).[]
The crystal structure analysis shows that hydrogen bonds form between:
-
The purine bases of adjacent molecules.
-
The ribose sugar residues of different molecules.
-
The purine base and the sugar residue of the same molecule (intramolecular).[5]
Water molecules in the hydrate participate in this network by forming hydrogen bonds with the amino groups, carbonyl oxygens, and the hydroxyl groups of the ribose sugar, thus satisfying the hydrogen bonding potential of the isoguanosine molecules and contributing to the thermodynamic stability of the crystal.
Supramolecular Assembly: Beyond the Single Molecule
A key feature of isoguanosine, stemming directly from its unique hydrogen bonding pattern, is its ability to self-assemble into higher-order structures, particularly in the presence of specific cations.[1]
-
IsoG-Quartets and Pentaplexes: Unlike guanosine, which famously forms planar G-quartets that stack to create G-quadruplexes, isoguanosine can form similar structures.[1][9] However, studies have shown that isoguanine-based pentaplexes (formed from five strands) can bind to molecules like heme, whereas the corresponding quadruplexes do not, suggesting a strong dependence on the planarity of the interacting nucleobase ring.[10][11]
-
Hydrogel Formation: This propensity for self-assembly allows isoguanosine and its derivatives to form supramolecular hydrogels. These materials are being explored for applications in drug delivery and regenerative medicine.[1][8]
The hydrogen bonding pattern in an isoG-quartet is distinct from a G-quartet due to the altered positions of the donor and acceptor groups.
Caption: Logical diagram of an Isoguanosine quartet.
Conclusion
The chemical structure of isoguanosine hydrate is a prime example of how subtle isomeric changes can lead to significant differences in molecular behavior. Its unique arrangement of hydrogen bond donors and acceptors, combined with the integral role of water molecules in its crystal lattice, facilitates the formation of complex supramolecular assemblies. A thorough understanding of this structure, achieved through a combination of synthesis, purification, and advanced analytical techniques, is fundamental for harnessing the potential of isoguanosine in the development of novel therapeutics, diagnostic tools, and advanced functional biomaterials.
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